molecular formula C19H29NO6 B13103627 (S)-(2S,3R)-3,4-Dihydroxybutan-2-yl 2-((tert-butoxycarbonyl)amino)-4-phenylbutanoate

(S)-(2S,3R)-3,4-Dihydroxybutan-2-yl 2-((tert-butoxycarbonyl)amino)-4-phenylbutanoate

Katalognummer: B13103627
Molekulargewicht: 367.4 g/mol
InChI-Schlüssel: SWVXEWWCBJYLTC-CWRNSKLLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-(2S,3R)-3,4-Dihydroxybutan-2-yl 2-((tert-butoxycarbonyl)amino)-4-phenylbutanoate is a complex organic compound with a unique stereochemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(2S,3R)-3,4-Dihydroxybutan-2-yl 2-((tert-butoxycarbonyl)amino)-4-phenylbutanoate typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and purification processes. One common synthetic route involves the use of chiral starting materials to ensure the correct stereochemistry of the final product. Reaction conditions often include the use of organic solvents, catalysts, and temperature control to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control of reaction conditions and scalability. Purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-(2S,3R)-3,4-Dihydroxybutan-2-yl 2-((tert-butoxycarbonyl)amino)-4-phenylbutanoate can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

    Hydrolysis: Cleavage of ester or amide bonds in the presence of water.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

(S)-(2S,3R)-3,4-Dihydroxybutan-2-yl 2-((tert-butoxycarbonyl)amino)-4-phenylbutanoate has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential as a drug candidate or intermediate in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (S)-(2S,3R)-3,4-Dihydroxybutan-2-yl 2-((tert-butoxycarbonyl)amino)-4-phenylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or alteration of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-(2R,3S)-3,4-Dihydroxybutan-2-yl 2-((tert-butoxycarbonyl)amino)-4-phenylbutanoate: A stereoisomer with different biological activity.

    (S)-2-Amino-4-phenylbutanoic acid: A simpler analog with similar functional groups.

    (S)-3,4-Dihydroxybutan-2-one: A related compound with different reactivity.

Uniqueness

(S)-(2S,3R)-3,4-Dihydroxybutan-2-yl 2-((tert-butoxycarbonyl)amino)-4-phenylbutanoate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C19H29NO6

Molekulargewicht

367.4 g/mol

IUPAC-Name

[(2S,3R)-3,4-dihydroxybutan-2-yl] (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate

InChI

InChI=1S/C19H29NO6/c1-13(16(22)12-21)25-17(23)15(20-18(24)26-19(2,3)4)11-10-14-8-6-5-7-9-14/h5-9,13,15-16,21-22H,10-12H2,1-4H3,(H,20,24)/t13-,15-,16+/m0/s1

InChI-Schlüssel

SWVXEWWCBJYLTC-CWRNSKLLSA-N

Isomerische SMILES

C[C@@H]([C@@H](CO)O)OC(=O)[C@H](CCC1=CC=CC=C1)NC(=O)OC(C)(C)C

Kanonische SMILES

CC(C(CO)O)OC(=O)C(CCC1=CC=CC=C1)NC(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.